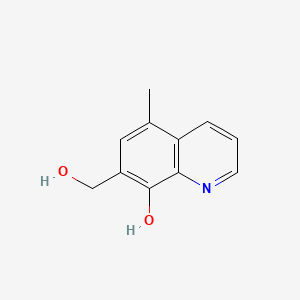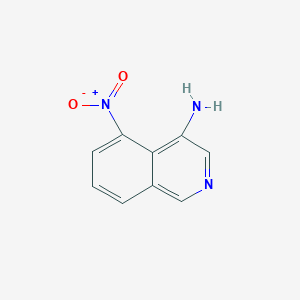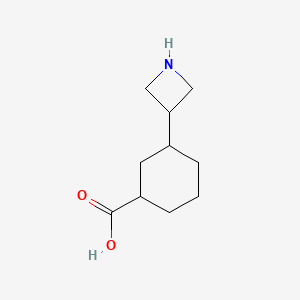![molecular formula C12H14N2 B11907999 3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole is a heterocyclic compound that features a fused ring system combining a naphthalene and an imidazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthalene derivatives with imidazole precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazole ring structure and exhibit various biological activities.
1,3-Diazole Derivatives: These compounds also contain an imidazole ring and are known for their broad range of chemical and biological properties.
Uniqueness
3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-methyl-6,7,8,9-tetrahydrobenzo[e]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h6-8H,2-5H2,1H3 |
Clé InChI |
OVCSBWKVZFAMEP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C=CC3=C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)
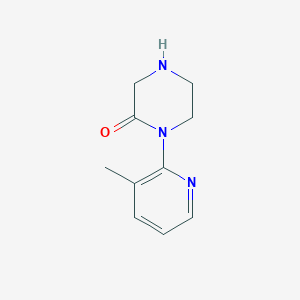
![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)
![Isothiazolo[5,4-b]quinoline](/img/structure/B11907930.png)
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)
![6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11907941.png)
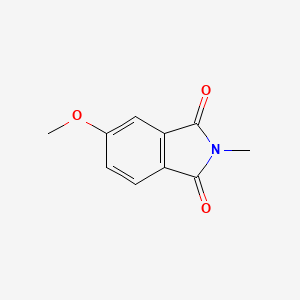

![7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B11907956.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol](/img/structure/B11907968.png)
